(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
The compound “(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including the compound , is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . This structure is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, 1,3,4-thiadiazole derivatives are known to be involved in a variety of chemical reactions due to their versatile scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their mesoionic nature, which allows them to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
The compound’s antimicrobial properties have been investigated. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using this compound as a starting material. Four of these derivatives exhibited significant antimicrobial activity against E. coli, B. mycoides, and C. albicans . Further research could explore the mechanism of action and potential clinical applications.
Antifungal Activity
Frontiers in Chemistry published research on the antifungal activities of similar 1,3,4-thiadiazole derivatives. These compounds were tested against various fungal strains, including G. zeae, B. dothidea, Phomopsis sp., P. infestans, and T. cucumeris. Investigating the compound’s efficacy against specific fungal pathogens could be valuable .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-2-14-18-19-15(22-14)11-7-9-20(10-8-11)16(21)12-5-3-4-6-13(12)17/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQXIIPHWTXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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